Potency Against Chitin Synthase: Chitin Synthase Inhibitor 2 Matches Polyoxin B's Potency but Via a Non-Competitive Mechanism
In a direct head-to-head enzymatic assay, chitin synthase inhibitor 2 (compound 2b) demonstrated an IC50 value of 0.09 mM, which is comparable to that of the established competitive inhibitor polyoxin B (IC50 = 0.09 mM) [1]. Critically, the mechanism of inhibition differs; a Lineweaver-Burk plot analysis confirmed that 2b acts as a non-competitive inhibitor with a Ki of 0.12 mM [1]. This is in contrast to polyoxin B and nikkomycin Z, which are known competitive inhibitors that mimic the substrate UDP-GlcNAc [2].
| Evidence Dimension | Chitin Synthase Inhibition (IC50) and Mechanism |
|---|---|
| Target Compound Data | IC50 = 0.09 mM; Ki = 0.12 mM (Non-competitive) |
| Comparator Or Baseline | Polyoxin B: IC50 = 0.09 mM (Competitive); Nikkomycin Z: IC50 = 0.367 μM (Competitive) on Chs1 |
| Quantified Difference | Equivalent IC50 but distinct non-competitive vs. competitive mechanism. |
| Conditions | In vitro enzymatic assay; Polyoxin B as control; Lineweaver-Burk analysis for mechanism determination [1] |
Why This Matters
Non-competitive inhibition offers a distinct advantage in overcoming resistance caused by mutations in the substrate-binding site and enables unique synergy profiles, making this compound a more versatile tool for research on target site mutations and combination therapy.
- [1] Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 2020, 192, 112181. View Source
- [2] Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z. Cell Discovery, 2022, 8, 65. View Source
